N-(4-Methylbenzyl)propan-2-amine
Overview
Description
N-(4-Methylbenzyl)propan-2-amine is an organic compound with the molecular formula C11H17N. It is also known as isopropyl-(4-methyl-benzyl)-amine. This compound is characterized by the presence of a benzyl group substituted with a methyl group at the para position and an amine group attached to a propan-2-yl group. It is a colorless liquid with a distinct odor and is soluble in various organic solvents such as ethers and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzyl)propan-2-amine typically involves the reaction of 4-methylbenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, bromo, or sulfonyl derivatives of the benzyl group.
Scientific Research Applications
N-(4-Methylbenzyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl group may interact with hydrophobic pockets within the target molecules, enhancing binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)propan-2-amine: Similar structure but with a methoxy group instead of a methyl group.
N-(4-Chlorobenzyl)propan-2-amine: Similar structure but with a chlorine atom instead of a methyl group.
N-(4-Nitrobenzyl)propan-2-amine: Similar structure but with a nitro group instead of a methyl group.
Uniqueness
N-(4-Methylbenzyl)propan-2-amine is unique due to the presence of the methyl group at the para position, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and boiling point, as well as its chemical behavior in various reactions .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-8-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCHMURHBNXLEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589334 | |
Record name | N-[(4-Methylphenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-75-6 | |
Record name | 4-Methyl-N-(1-methylethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70894-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Methylphenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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